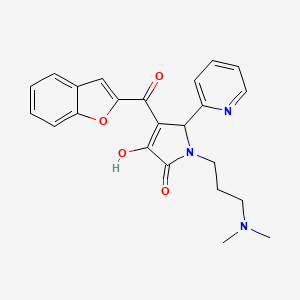

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

CAS No.: 618878-28-7

Cat. No.: VC7317075

Molecular Formula: C23H23N3O4

Molecular Weight: 405.454

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618878-28-7 |

|---|---|

| Molecular Formula | C23H23N3O4 |

| Molecular Weight | 405.454 |

| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C23H23N3O4/c1-25(2)12-7-13-26-20(16-9-5-6-11-24-16)19(22(28)23(26)29)21(27)18-14-15-8-3-4-10-17(15)30-18/h3-6,8-11,14,20,28H,7,12-13H2,1-2H3 |

| Standard InChI Key | QDRUVLIYRCXEDA-UHFFFAOYSA-N |

| SMILES | CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4 |

Introduction

4-(Benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrolones. This compound features a pyrrole ring with a carbonyl group, which is characteristic of pyrrolones. Its molecular structure includes a benzofuran moiety, a dimethylamino group, and a pyridin-2-yl substituent, contributing to its potential biological activity and pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions and palladium-catalyzed processes. One reported method involves the reaction of benzofuran-2-carboxamide with specific catalysts under controlled conditions to yield the target compound in significant yields. The reaction mixture includes palladium acetate, tricyclohexylphosphonium tetrafluoroborate, pivalic acid, potassium carbonate, and benzofuran-2-carboxamide, heated in degassed anhydrous dimethylacetamide.

Synthesis Details:

-

Catalysts and Reagents:

-

Palladium acetate (10 mol%)

-

Tricyclohexylphosphonium tetrafluoroborate (20 mol%)

-

Pivalic acid (30 mol%)

-

Potassium carbonate (0.40 mmol)

-

Benzofuran-2-carboxamide (0.2 mmol)

-

-

Conditions:

-

Temperature: 383 K

-

Time: 30 minutes

-

Solvent: Degassed anhydrous dimethylacetamide

-

-

Yield: 73% after purification via column chromatography

Structural Features and Reactivity

The compound's molecular structure features a pyrrole ring with a benzofuran-2-carbonyl group, a 3-(dimethylamino)propyl chain, a hydroxyl group, and a pyridin-2-yl substituent. The presence of multiple functional groups allows for further derivatization, potentially leading to compounds with enhanced biological activity or altered pharmacological profiles.

Key Structural Elements:

-

Benzofuran Moiety: Contributes to the compound's aromaticity and stability.

-

Dimethylamino Group: Enhances lipophilicity, facilitating cellular uptake.

-

Pyridin-2-yl Substituent: May interact with biological targets due to its basic nature.

Potential Biological Activities

While detailed mechanisms specific to this compound are not extensively documented, similar compounds often exhibit their biological effects through interactions with specific receptors or enzymes. The presence of the dimethylamino group may enhance lipophilicity, facilitating cellular uptake and interaction with biological targets. Studies on related compounds suggest potential enzyme inhibition or receptor modulation, indicating that this compound may share similar pathways.

Potential Applications:

-

Pharmaceuticals: Potential use in medicinal chemistry due to its structural features.

-

Biological Research: Useful for studying interactions with enzymes and receptors.

Comparison with Related Compounds

Several compounds share structural similarities with 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, including variations in the substituents attached to the pyrrolone core. These variations can lead to different biological activities and pharmacological profiles.

Comparison Table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | Not specified | Contains pyridin-2-yl substituent |

| 4-(Benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one | Not specified | Features a 5-methylfuran-2-yl group |

| 4-(1-Benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | C25H24N2O4 | Contains a phenyl substituent |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume